molecular formula C14H10F3NO B287763 N-phenyl-3-(trifluoromethyl)benzamide

N-phenyl-3-(trifluoromethyl)benzamide

Cat. No.: B287763
M. Wt: 265.23 g/mol
InChI Key: OEPQOSURCWPFOJ-UHFFFAOYSA-N
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Description

N-Phenyl-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring and an aniline (phenyl) substituent on the amide nitrogen. This compound is synthesized via coupling reactions, such as the reaction of 1-iodo-4-nitrobenzene with aniline, followed by purification via silica gel column chromatography . Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 10.58 (s, 1H, NH), 8.38–7.15 ppm (aromatic protons).
  • ¹³C NMR (DMSO-d₆): δ 164.37 (amide carbonyl), 149.59–120.95 (aromatic carbons and CF₃-bearing carbon) .

The trifluoromethyl group enhances electronegativity and metabolic stability, making this scaffold relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-phenyl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-6-4-5-10(9-11)13(19)18-12-7-2-1-3-8-12/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPQOSURCWPFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Potential

Recent studies have highlighted the potential of N-phenyl-3-(trifluoromethyl)benzamide derivatives in treating major depressive disorder (MDD). A compound related to this structure was evaluated for its antidepressant-like effects in animal models. The findings indicated that it modulated serotonergic and noradrenergic systems, which are crucial in the pathophysiology of depression. Specifically, the compound demonstrated significant efficacy in behavioral tests, suggesting its potential as a new class of antidepressants .

NMDA Receptor Modulation

Another area of interest is the interaction of this compound with the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neuropsychiatric disorders. Compounds containing this structure have shown high binding affinities at the NMDA receptor's PCP site, indicating their potential utility in treating conditions like Alzheimer's disease and epilepsy . The structure-activity relationship studies suggest that modifications to the trifluoromethyl group can enhance binding affinity, thus improving therapeutic efficacy.

Antibacterial Activity

Inhibition of Antibiotic-Resistant Bacteria

This compound derivatives have been investigated for their antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that these compounds effectively inhibit bacterial growth and biofilm formation, outperforming traditional antibiotics like vancomycin. The mode of action appears to involve broad-spectrum inhibition of bacterial cell functions, making these compounds promising candidates for addressing antibiotic resistance .

Photoprotection Applications

UV Filters in Cosmetic and Medical Formulations

The compound also shows promise as a UV filter, providing protection against harmful ultraviolet radiation. N-phenyl-benzamides, including those with trifluoromethyl substitutions, are being explored for their ability to absorb UV-A and UV-B radiation effectively. Their photostability under UV exposure makes them suitable for use in cosmetic formulations aimed at protecting skin from sun damage . Studies have indicated that these compounds can maintain their effectiveness over time when exposed to light, which is a critical factor for any sunscreen or protective agent.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal Chemistry Potential antidepressant effects; NMDA receptor modulation ,
Antibacterial Activity Effective against antibiotic-resistant bacteria; inhibits biofilm formation
Photoprotection Acts as a UV filter; maintains stability under UV exposure

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Key Applications/Properties Reference
N-Phenyl-3-(trifluoromethyl)benzamide C₁₄H₁₀F₃NO -CF₃ (3-position), -Ph (amide N) Intermediate for drug synthesis
Flutolanil C₁₇H₁₄F₃NO₂ -CF₃ (2-position), -OCH(CH₃)₂ (3-position) Agricultural fungicide
Fluopyram C₁₆H₁₁ClF₆N₂O -CF₃ (benzamide), pyridinyl-ethyl moiety Broad-spectrum fungicide
3-Amino-N-(3-CF₃-phenyl)benzamide C₁₄H₁₁F₃N₂O -CF₃ (3-position), -NH₂ (3-position) Potential kinase inhibitor scaffold
4-Nitro-N-(3-CF₃-phenyl)benzamide C₁₄H₉F₃N₂O₃ -CF₃ (3-position), -NO₂ (4-position) Synthetic intermediate

Medicinal Chemistry

This compound derivatives are explored as kinase inhibitors. For example, 3-amino-N-(3-CF₃-phenyl)benzamide demonstrates moderate activity against tyrosine kinases due to hydrogen bonding between the -NH₂ group and ATP-binding pockets .

Agricultural Chemistry

  • Fluopyram : Exhibits systemic activity against Botrytis cinerea (EC₅₀ = 0.12 µg/mL) by inhibiting mitochondrial respiration .
  • Flutolanil : Effective against Rhizoctonia solani (EC₅₀ = 0.8 µg/mL) via SDH inhibition, with field trials showing 85–90% disease control .

Computational Studies

Molecular docking (e.g., AutoDock Vina) reveals that the -CF₃ group in this compound enhances hydrophobic interactions with protein targets, while nitro or amino substituents modulate binding affinity .

Preparation Methods

Reaction Conditions and Mechanism

A solvent- and transition-metal-free method involves reacting phenyl esters with aryl amines in the presence of sodium hydride (NaH) at elevated temperatures (130°C). For example, 3-(trifluoromethyl)benzoic acid phenyl ester and aniline undergo nucleophilic acyl substitution under these conditions. The mechanism proceeds via:

  • Deprotonation : NaH deprotonates the aniline, generating a strong nucleophile.

  • Nucleophilic Attack : The aryl amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination : Phenolate (PhO⁻) is expelled, yielding the amide product.

Yield and Optimization

  • Typical Yield : 87–97%.

  • Key Variables :

    • Stoichiometry : A 1:1.05 molar ratio of ester to amine ensures complete conversion.

    • Temperature : Reactions at 130°C for 20 hours maximize yield.

    • Workup : Ethyl acetate extraction followed by dry column vacuum chromatography purifies the product.

Advantages and Limitations

  • Advantages : Eliminates costly metal catalysts and solvents, aligning with green chemistry principles.

  • Limitations : Requires careful handling of NaH due to its pyrophoric nature.

Acid Chloride Route

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

The acid chloride precursor is synthesized from 3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). For instance, treatment with SO₂Cl₂ in chlorobenzene at 132°C for 15 hours achieves 87% yield.

Amidation with Aniline

The acid chloride reacts with aniline in the presence of a base (e.g., triethylamine) to neutralize HCl:

3-(Trifluoromethyl)benzoyl chloride+AnilineEt3NN-Phenyl-3-(trifluoromethyl)benzamide\text{3-(Trifluoromethyl)benzoyl chloride} + \text{Aniline} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

  • Yield : ~90% under optimized conditions.

  • Solvent Choice : Dichloromethane or tetrahydrofuran (THF) facilitates rapid mixing.

Industrial Scalability

  • Batch Reactors : Large-scale production uses continuous flow systems to manage exothermic reactions.

  • Safety Considerations : Requires rigorous HCl scrubbing systems due to gas evolution.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation accelerates amidation by rapidly heating the reaction mixture. A study using 3-(trifluoromethyl)benzoic acid and aniline with coupling reagents (e.g., HATU) achieved 95% yield in 15 minutes.

Key Parameters

  • Temperature : 150°C under microwave irradiation.

  • Solvent : Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP).

Applications in High-Throughput Screening

This method is favored for rapid library synthesis in drug discovery due to shortened reaction times.

Catalytic Hydrogenation of Nitro Intermediates

Two-Step Process

  • Nitro Compound Synthesis : 3-Nitro-5-(trifluoromethyl)benzamide is prepared via nucleophilic aromatic substitution.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by amidation.

Yield and Purity

  • Overall Yield : 70–82%.

  • Purity : >99% after recrystallization.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Cost Efficiency
Solvent-Free Amidation87–9720 hModerateHigh
Acid Chloride Route85–904–6 hHighModerate
Microwave-Assisted90–950.25 hLowLow
Hydrogenation70–8248 hHighModerate

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.43 (s, 1H, NH), 8.12 (d, J = 7.8 Hz, 2H), 7.88 (d, J = 8.4 Hz, 2H), 7.76 (d, J = 7.8 Hz, 2H).

  • ¹³C NMR : δ 164.92 (C=O), 139.62 (CF₃), 131.98–120.99 (aromatic carbons).

Purity Assessment

  • HPLC : >99% purity after column chromatography.

  • Melting Point : 198–200°C.

Industrial and Environmental Considerations

Waste Management

  • Solvent-Free Methods : Reduce organic waste by 40% compared to traditional routes.

  • Acid Chloride Routes : Require HCl neutralization systems to mitigate environmental impact.

Cost Analysis

  • Raw Materials : NaH-based methods are 20% cheaper than coupling reagent approaches.

  • Energy Consumption : Microwave-assisted synthesis cuts energy use by 60% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-phenyl-3-(trifluoromethyl)benzamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-(trifluoromethyl)benzoyl chloride with aniline derivatives under Schotten-Baumann conditions. Key steps include:

  • Using coupling agents like EDCl/HOBt in dichloromethane (DCM) at reflux temperatures (~40°C).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with HPLC (>95%) .
    • Safety Considerations : Conduct hazard assessments for reagents like benzoyl chloride and ensure proper ventilation due to potential mutagenicity of intermediates .

Q. How can the molecular structure of This compound be reliably characterized?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbon frameworks. The trifluoromethyl group (CF3\text{CF}_3) appears as a singlet at ~-60 ppm in 19F^{19}\text{F}-NMR .
  • X-ray Crystallography : Employ SHELXL for structure refinement. For example, the compound’s crystal packing can reveal short C—HF\text{C—H}\cdots\text{F} interactions, validated by Mercury’s packing similarity tool .

Q. What are the standard protocols for evaluating the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., >200°C for related benzamides) .
  • Solubility Profiling : Test solubility in polar (DMSO, acetonitrile) and nonpolar solvents (hexane) to guide formulation for biological assays .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unit cell parameters) be resolved for This compound?

  • Methodological Answer :

  • Use SHELXL’s twin refinement for overlapping diffraction patterns, especially if twinning is suspected .
  • Cross-validate with Mercury’s void analysis and intermolecular interaction mapping to identify packing discrepancies .
  • Compare experimental data with density functional theory (DFT)-optimized structures to resolve ambiguities in hydrogen bonding .

Q. What advanced techniques are used to analyze hydrogen-bonding interactions involving the trifluoromethyl group?

  • Methodological Answer :

  • Topological Analysis : Apply the Quantum Theory of Atoms in Molecules (QTAIM) to identify C—HF\text{C—H}\cdots\text{F} interactions, supported by PIXEL calculations for interaction energy decomposition (e.g., ~-2.15 kcal/mol for N—HF\text{N—H}\cdots\text{F} contacts) .
  • Synchrotron Studies : High-resolution X-ray data (λ < 1 Å) can resolve weak interactions, with SHELXD for phase determination .

Q. How to design experiments to investigate the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like kinases or proteases, guided by the trifluoromethyl group’s hydrophobic and electronic effects .
  • In Vitro Assays : Perform fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) with IC50_{50} determination. Include controls for non-specific binding using structurally similar analogs .

Q. What strategies mitigate synthetic challenges in scaling up This compound?

  • Methodological Answer :

  • Continuous Flow Reactors : Optimize residence time and temperature for coupling reactions to reduce side products .
  • Crystallization Engineering : Use anti-solvent addition (e.g., water in DMSO) to enhance yield and polymorph control .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) and validate with reference inhibitors.
  • Metabolite Screening : Use LC-MS to rule out interference from degradation products or metabolites in bioactivity assays .

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